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molecular formula C7H7ClN2O B8435132 N-(3-Chloro-pyridin-2-ylmethyl)-formamide

N-(3-Chloro-pyridin-2-ylmethyl)-formamide

Cat. No. B8435132
M. Wt: 170.59 g/mol
InChI Key: YURCTHGGIFZVSK-UHFFFAOYSA-N
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Patent
US07456169B2

Procedure details

A mixture of Example 797A (0.09 g, 0.53 mmol) and POCl3 (0.244 g, 1.6 mmol) in toluene (5 mL) was heated under reflux for 3 hours. After reaction mixture cooled to room temperature, it was poured onto water and separated. The organic layer was dried over MgSO4 and concentrated. The residue was purified by silica gel column chromatography eluting with 100% EtOAc to give 0.072 g of the title compound (90%). MS (APCI) m/e 153 (M+H)+, 1H NMR (500 MHz, DMSO-d6): □ 8.51 (s, 1H), 8.36 (d, J=7.06 Hz, 1H), 7.45 (s, 1H), 6.97 (d, J=7.06 Hz, 1H), 6.67 (m, 1H).
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
0.244 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:8][NH:9][CH:10]=O)=[N:4][CH:5]=[CH:6][CH:7]=1.O=P(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]2[N:4]([CH:10]=[N:9][CH:8]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)CNC=O
Name
Quantity
0.244 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After reaction mixture
ADDITION
Type
ADDITION
Details
it was poured onto water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 100% EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CC1)C=NC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.072 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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